N-Nitrosomethyl(2-oxopropyl)amine
Overview
Description
N-Nitrosomethyl(2-oxopropyl)amine: is a nitrosamine compound known for its potent carcinogenic properties. It has been extensively studied due to its ability to induce tumors in various organs, particularly the pancreas . This compound is of significant interest in the field of toxicology and cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitrosomethyl(2-oxopropyl)amine can be synthesized through the nitrosation of secondary amines. The typical synthetic route involves the reaction of methylamine with 2-oxopropylamine in the presence of a nitrosating agent such as sodium nitrite under acidic conditions . The reaction is usually carried out at low temperatures to control the formation of by-products.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and minimizing the risk of exposure to hazardous intermediates .
Chemical Reactions Analysis
Types of Reactions: N-Nitrosomethyl(2-oxopropyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophilic reagents.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted nitrosamines.
Scientific Research Applications
N-Nitrosomethyl(2-oxopropyl)amine is widely used in scientific research due to its carcinogenic properties. Some key applications include:
Cancer Research: It is used to induce pancreatic cancer in animal models to study the mechanisms of carcinogenesis and test potential therapeutic agents.
Toxicology Studies: The compound is used to assess the genotoxicity and mutagenicity of nitrosamines in various biological systems.
Pharmacology: Research on the metabolic activation of nitrosamines and their interaction with cellular macromolecules.
Mechanism of Action
The carcinogenicity of N-Nitrosomethyl(2-oxopropyl)amine is primarily due to its ability to alkylate DNA, leading to mutations and the initiation of cancer . The compound undergoes metabolic activation in the liver, where it is converted into reactive intermediates that can form DNA adducts. These adducts interfere with normal cellular processes, leading to uncontrolled cell proliferation and tumor formation .
Comparison with Similar Compounds
- N-Nitrosobis(2-oxopropyl)amine
- N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine
- N-Nitrosomethyl(2-hydroxypropyl)amine
Comparison: N-Nitrosomethyl(2-oxopropyl)amine is unique due to its high potency in inducing pancreatic tumors compared to other nitrosamines . While other nitrosamines also exhibit carcinogenic properties, the specific structure of this compound allows it to form more stable DNA adducts, leading to higher mutagenic potential .
Properties
IUPAC Name |
N-methyl-N-(2-oxopropyl)nitrous amide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c1-4(7)3-6(2)5-8/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWULQTRBZMJZEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN(C)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021048 | |
Record name | N-(Nitrosomethyl)-2-oxopropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55984-51-5 | |
Record name | 1-(Methylnitrosoamino)-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55984-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Nitrosomethyl-2-oxopropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055984515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Nitrosomethyl)-2-oxopropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[methyl(nitroso)amino]propan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.